- Preparation of fused heterocyclic compounds as phosphodiesterase 10A inhibitors, World Intellectual Property Organization, , ,

Cas no 923282-48-8 (Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate)

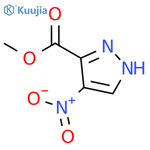

923282-48-8 structure

Nom du produit:Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Numéro CAS:923282-48-8

Le MF:C7H9N3O4

Mégawatts:199.164061307907

MDL:MFCD21090743

CID:737886

PubChem ID:54775328

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- 1H-Pyrazole-5-carboxylic acid, 1-ethyl-4-nitro-, methyl ester

- Methyl 1ethyl4nitro1Hpyrazole5carboxylate

- methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

- methyl 2-ethyl-4-nitropyrazole-3-carboxylate

- BGIFTQTZYMZQPN-UHFFFAOYSA-N

- SB17544

- AK147207

- AX8284682

- Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, AldrichCPR

- CS-0049250

- SCHEMBL570007

- DTXSID80716758

- AKOS005263932

- AS-34218

- 923282-48-8

- DA-33330

- MFCD21090743

- SY098127

- Methyl1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

- Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

-

- MDL: MFCD21090743

- Piscine à noyau: 1S/C7H9N3O4/c1-3-9-6(7(11)14-2)5(4-8-9)10(12)13/h4H,3H2,1-2H3

- La clé Inchi: BGIFTQTZYMZQPN-UHFFFAOYSA-N

- Sourire: O=C(C1N(CC)N=CC=1[N+](=O)[O-])OC

Propriétés calculées

- Qualité précise: 199.05930578g/mol

- Masse isotopique unique: 199.05930578g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 14

- Nombre de liaisons rotatives: 3

- Complexité: 240

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 89.9

- Le xlogp3: 0.5

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119890-5g |

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |

923282-48-8 | 97% | 5g |

¥1113.00 | 2024-04-25 | |

| abcr | AB478948-10 g |

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate; . |

923282-48-8 | 10g |

€370.80 | 2022-03-01 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7022-50G |

methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |

923282-48-8 | 97% | 50g |

¥ 5,108.00 | 2023-04-12 | |

| TRC | M597263-100mg |

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |

923282-48-8 | 100mg |

$ 50.00 | 2022-06-03 | ||

| Chemenu | CM109075-10g |

methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |

923282-48-8 | 95+% | 10g |

$577 | 2021-08-06 | |

| Chemenu | CM109075-25g |

methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |

923282-48-8 | 95+% | 25g |

$1065 | 2021-08-06 | |

| TRC | M597263-500mg |

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |

923282-48-8 | 500mg |

$ 95.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D497638-5G |

methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |

923282-48-8 | 97% | 5g |

$135 | 2024-07-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119890-100mg |

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |

923282-48-8 | 97% | 100mg |

¥95.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119890-1g |

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate |

923282-48-8 | 97% | 1g |

¥273.00 | 2024-04-25 |

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 4 h, 50 °C; overnight, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Iodine , Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; 4 h, rt

Référence

- Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 2 h, 70 °C; 70 °C → rt

Référence

- Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Référence

- Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 4 h, 50 °C; overnight, rt

Référence

- Preparation of pyrazole derivatives and related heterocycles as inhibitors of FGFR4 useful in treatment of FGFR4-mediated diseases, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 4 h, 50 °C; overnight, rt

Référence

- Preparation of aromatic derivatives as FGFR4 inhibitors, World Intellectual Property Organization, , ,

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Raw materials

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Preparation Products

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Littérature connexe

-

1. Back matter

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

923282-48-8 (Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate) Produits connexes

- 1018660-87-1(α,α-Dimethyl-4-(4-methyl-1-piperazinyl)benzeneacetic Acid)

- 670255-96-6(N-(2,4-Dimethylphenyl)sulfonylglycine)

- 5683-31-8(3-(Trimethylsilyl)propiolic acid)

- 1805224-46-7(Methyl 2-chloro-6-cyano-4-(trifluoromethylthio)benzoate)

- 2229580-04-3(4-(difluoromethyl)sulfanylphenyl sulfamate)

- 1804794-37-3(3-(Fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine)

- 877399-00-3((R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine)

- 2172453-99-3(2-5-cyclobutyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-ylacetonitrile)

- 2171935-63-8(3-cyclopropyl-1,9-dioxa-5-azaspiro5.6dodecane)

- 2138527-94-1(2-(azetidin-3-yloxy)methyl-3-methylpyrazine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:923282-48-8)Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Pureté:99%

Quantité:25g

Prix ($):366.0